molecular formula C14H22N4O2 B6768850 N-[2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]oxane-3-carboxamide

N-[2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]oxane-3-carboxamide

Cat. No.: B6768850
M. Wt: 278.35 g/mol
InChI Key: GWELSLSJYAMSKP-UHFFFAOYSA-N
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Description

N-[2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]oxane-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The specific structure of this compound includes a triazolopyridine moiety fused with an oxane ring, making it a unique and interesting subject for chemical research.

Properties

IUPAC Name

N-[2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]oxane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c19-14(11-4-3-9-20-10-11)15-7-6-13-17-16-12-5-1-2-8-18(12)13/h11H,1-10H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWELSLSJYAMSKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NN=C2CCNC(=O)C3CCCOC3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]oxane-3-carboxamide typically involves multiple steps, starting from commercially available reagents. One common approach involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

For industrial production, the synthesis is scaled up using similar reaction conditions but optimized for larger quantities. This often involves continuous flow reactors to ensure consistent product quality and yield. The use of protective groups during synthesis is also common to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]oxane-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

N-[2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]oxane-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]oxane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyridine derivatives and oxane-containing molecules. These compounds share structural similarities but may differ in their functional groups and overall reactivity.

Uniqueness

What sets N-[2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]oxane-3-carboxamide apart is its unique combination of a triazolopyridine moiety with an oxane ring. This structure provides distinct chemical properties and reactivity, making it valuable for various research applications .

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